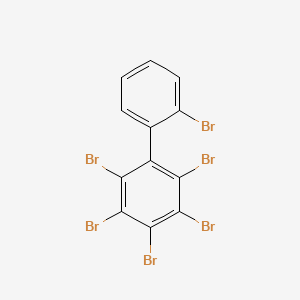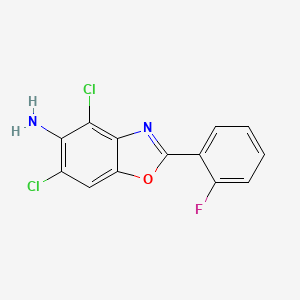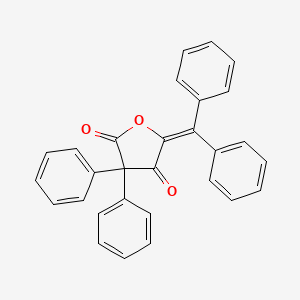
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the reaction of a suitable cyclopropane derivative with a cyanating agent. One common method includes the use of copper iodide as a catalyst in a mixed solution of acetonitrile and methanol, followed by the addition of the cyclopropane derivative . The reaction is carried out at elevated temperatures, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can inhibit or activate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Uniqueness
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and interaction profiles.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
FYWPCWIURWMMFL-CBAPKCEASA-N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@@]1(C#N)C(=O)OC |
Kanonische SMILES |
CC(C)C1CC1(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
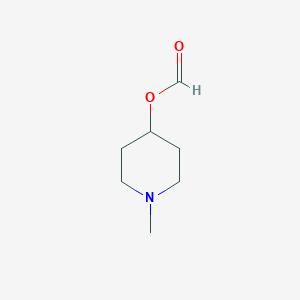



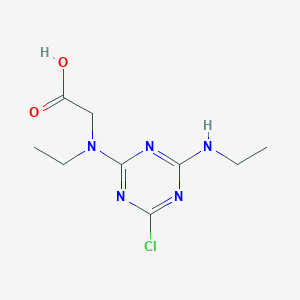

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
